2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one
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Overview
Description
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone is a synthetic organic compound that features two isoxazole rings and a phenyl group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone typically involves the following steps:
Formation of Isoxazole Rings: The isoxazole rings can be synthesized via the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.
Coupling of Isoxazole Rings: The two isoxazole rings are then coupled with a phenyl group through a series of reactions involving organometallic reagents or cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final step involves the condensation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and acids or bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a probe or tool to study biological processes and pathways.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylisoxazol-3-yl)-1-phenylethanone: Lacks the second isoxazole ring, which may affect its reactivity and applications.
2-(3-Methylisoxazol-5-yl)-1-phenylethanone: Similar to the above compound but with the isoxazole ring in a different position.
1-Phenyl-2-(5-methylisoxazol-3-yl)ethanone: Another related compound with a different arrangement of the isoxazole ring.
Uniqueness
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone is unique due to the presence of two isoxazole rings, which can confer distinct chemical and biological properties
Properties
CAS No. |
62759-34-6 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H14N2O3/c1-10-8-14(21-17-10)15(13-9-11(2)20-18-13)16(19)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI Key |
DLHPWUAMZKSLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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